molecular formula C13H12IN3O2 B12875359 tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12875359
M. Wt: 369.16 g/mol
InChI Key: KHJQITMZCOIAGK-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a cyano group, an iodine atom, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodinating agents like N-iodosuccinimide (NIS).

    Addition of the Cyano Group: This can be done through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

    Oxidation and Reduction Reactions: The cyano group can undergo reduction to form amines, while the pyrrolo[3,2-b]pyridine core can be oxidized under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving biological macromolecules.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and iodine atom can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 5-cyano-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position of substituents or the nature of functional groups, which can influence their chemical reactivity and applications.

Properties

Molecular Formula

C13H12IN3O2

Molecular Weight

369.16 g/mol

IUPAC Name

tert-butyl 5-cyano-3-iodopyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H12IN3O2/c1-13(2,3)19-12(18)17-7-9(14)11-10(17)5-4-8(6-15)16-11/h4-5,7H,1-3H3

InChI Key

KHJQITMZCOIAGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)C#N)I

Origin of Product

United States

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